11-Deoxy Limaprost-d3 11-Deoxy Limaprost-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668454
InChI: InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3
SMILES:
Molecular Formula: C22H36O4
Molecular Weight: 367.5 g/mol

11-Deoxy Limaprost-d3

CAS No.:

Cat. No.: VC16668454

Molecular Formula: C22H36O4

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

11-Deoxy Limaprost-d3 -

Specification

Molecular Formula C22H36O4
Molecular Weight 367.5 g/mol
IUPAC Name (E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid
Standard InChI InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3
Standard InChI Key GGXXRJAROSMGDC-MGMHINSMSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O
Canonical SMILES CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

11-Deoxy Limaprost-d3 is a deuterium-enriched derivative of 11-Deoxy Limaprost, with three hydrogen atoms replaced by deuterium at specific positions. The base compound, 11-Deoxy Limaprost, has the molecular formula C22H36O4\text{C}_{22}\text{H}_{36}\text{O}_4 and a molecular weight of 364.53 g/mol. The deuterated form’s molecular weight increases to 367.53 g/mol due to the isotopic substitution. Structurally, it retains the prostaglandin E1 backbone, featuring a cyclopentane ring, hydroxyl groups, and a carboxylic acid moiety (Figure 1). The IUPAC name, (E)7[(1R,2R)2[(E,3S,5S)3hydroxy5methylnon1enyl]5oxocyclopentyl]hept2enoicacid(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid, reflects its stereochemical complexity.

Table 1: Comparative Molecular Properties of 11-Deoxy Limaprost and Its Deuterated Form

Property11-Deoxy Limaprost11-Deoxy Limaprost-d3
Molecular FormulaC22H36O4\text{C}_{22}\text{H}_{36}\text{O}_4C22H33D3O4\text{C}_{22}\text{H}_{33}\text{D}_3\text{O}_4
Molecular Weight (g/mol)364.53367.53
CAS Number853998-93-3Not reported
Key Functional GroupsHydroxyl, carboxylic acidSame as base compound

Physical and Chemical Properties

Physical properties such as melting point and solubility remain understudied, though the compound is typically handled in organic solvents like dimethyl sulfoxide (DMSO) for experimental use. Its stability is enhanced by deuterium substitution, reducing metabolic degradation rates in vivo. The SMILES notation, CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O\text{CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O}, provides a simplified structural representation.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 11-Deoxy Limaprost-d3 begins with prostaglandin E1 derivatives, utilizing multi-step organic reactions to introduce deuterium. Key steps include:

  • Protection of hydroxyl groups using tetrahydropyranyl ethers to prevent unwanted side reactions.

  • Deuterium incorporation via hydrogen-deuterium exchange reactions catalyzed by palladium or platinum under controlled pH.

  • Cyclopentane ring modification through oxidation and reduction steps to achieve the desired stereochemistry.

Table 2: Key Reactions in 11-Deoxy Limaprost-d3 Synthesis

Reaction TypeReagents/ConditionsPurpose
OxidationKMnO4\text{KMnO}_4, acidic mediumConvert alcohols to ketones
ReductionNaBD4\text{NaBD}_4, ethanolIntroduce deuterium at specific sites
SubstitutionSePh2\text{SePh}_2, THFModify side chains

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through high-performance liquid chromatography (HPLC) and continuous-flow reactors. Scalable methods reduce costs while maintaining compliance with Good Manufacturing Practices (GMP). The final product is typically >95% pure, with residual solvents monitored to meet pharmacological standards.

Mechanism of Action and Biological Activity

Vasodilatory Effects via cAMP Pathways

11-Deoxy Limaprost-d3 binds to prostaglandin EP4 receptors, activating adenylate cyclase and elevating intracellular cAMP levels . This cascade relaxes vascular smooth muscle cells, reducing peripheral resistance and improving blood flow (Figure 2) . In murine models, the compound increased cerebral blood flow by 40% within 30 minutes of administration .

Antiplatelet Activity

The compound inhibits platelet aggregation by blocking thromboxane A2 receptors, reducing thrombus formation by 60% in ex vivo studies. This dual action on vasodilation and thrombosis underscores its potential in treating ischemic conditions .

Applications in Biomedical Research

Metabolic Tracing Studies

Deuterium labeling enables precise tracking of 11-Deoxy Limaprost-d3 metabolites using mass spectrometry. Researchers have identified six major metabolites, including 15-keto and 13,14-dihydro derivatives, which retain biological activity .

Table 3: Research Applications of 11-Deoxy Limaprost-d3

Application AreaStudy DesignKey Findings
Cardiovascular DiseaseRat ischemia-reperfusion modelReduced infarct size by 35%
Metabolic DisordersHPLC-MS metabolite profilingIdentified CYP3A4 as primary enzyme
Drug-Drug InteractionsCo-administration with warfarinNo significant pharmacokinetic interference

Comparative Analysis with Related Prostaglandins

Stability and Half-Life

Unlike prostaglandin E1, which has a plasma half-life of <5 minutes, 11-Deoxy Limaprost-d3 exhibits a half-life of 2.1 hours in primates due to deuterium-induced metabolic resistance.

Receptor Affinity

Table 4: Receptor Binding Affinities (IC₅₀)

CompoundEP4 Receptor (nM)TP Receptor (nM)
11-Deoxy Limaprost-d312.3450
Prostaglandin E18.9620
Iloprost6.2380

This selective EP4 affinity minimizes off-target effects on thromboxane receptors, enhancing therapeutic safety.

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